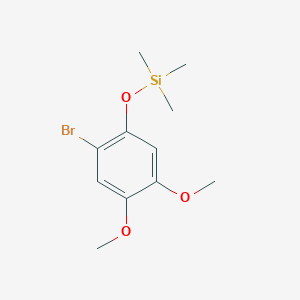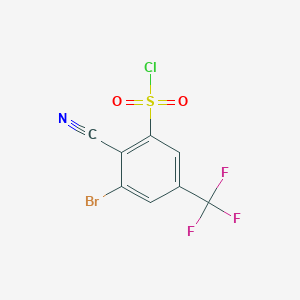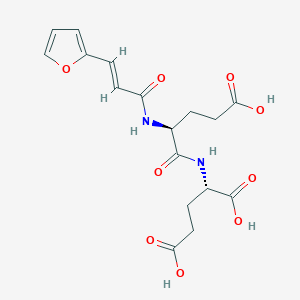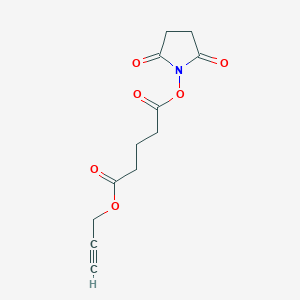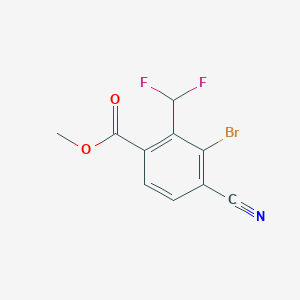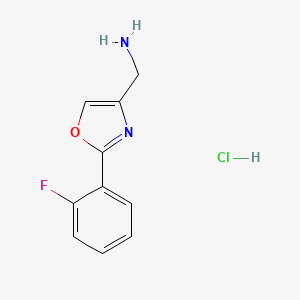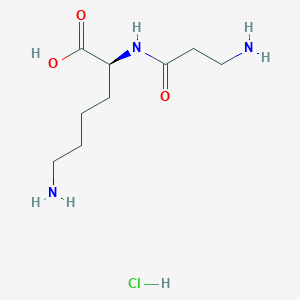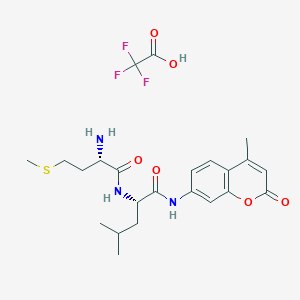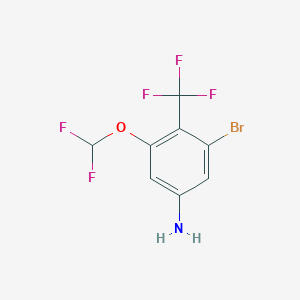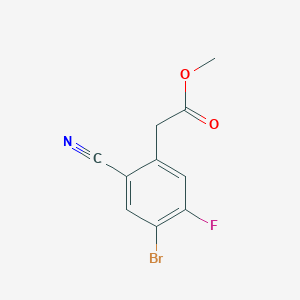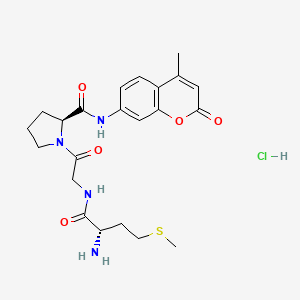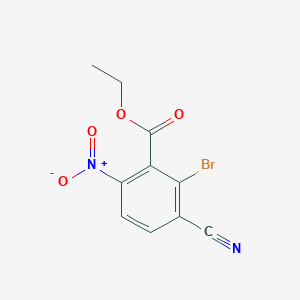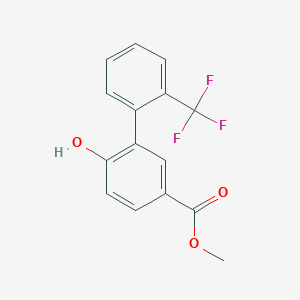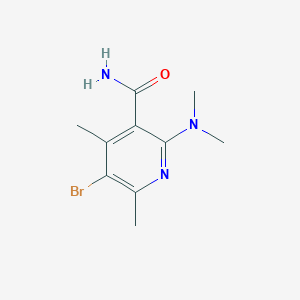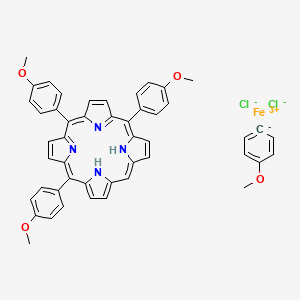
Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride
Descripción general
Descripción
Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride, also known as 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride (FeTMPPCl), is a metalloporphyrin1. It has a molecular formula of C48H39Cl2FeN4O4 and a molecular weight of 862.6 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is complex, as suggested by its molecular formula. However, detailed structural information is not available in the search results.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Hydroxyapatite with a magnetic core synthesized from iron oxide exhibits significant properties for adsorption and medical applications. These composites, due to their large adsorption capacity and specific area, are employed in removing toxic metal ions from the environment, catalysis, magnetic resonance imaging, hyperthermia treatment, drug delivery, bone regeneration, and cell therapy (A. Biedrzycka, E. Skwarek, & Urban Margareta Hanna, 2021).
Catalytic Applications
Iron oxide catalysts have been extensively studied for their efficiency in generating reactive species like hydroxyl radicals through Fenton and Fenton-like reactions. Their application in environmental remediation, specifically in the advanced oxidation process, highlights their capability in degrading pollutants at room temperature and under atmospheric pressure (M. Pereira, L. Oliveira, & E. Murad, 2012).
Medical Applications
Metals and metal compounds, including those based on iron, have been utilized in medicine for thousands of years. The anti-cancer activities of metals such as iron have been explored, showing promise in therapies targeting cancer through mechanisms like iron deprivation, which is synergistic with classical anti-cancer drugs (B. Desoize, 2004).
Environmental Remediation
Green methods of synthesizing iron nanoparticles have drawn significant interest for their applications in environmental remediation, particularly in water treatment for the removal of organic or inorganic pollutants. These methods emphasize the synthesis of zero-valent and iron oxide nanoparticles through environmentally friendly processes, showcasing the potential of iron nanoparticles in addressing contamination issues (H. Fahmy et al., 2018).
Photo-Fluorescent and Magnetic Properties
Iron oxide nanoparticles exhibit unique photo-fluorescent and magnetic properties that are highly beneficial for biomedical applications. These include magnetic hyperthermia therapy for cancer treatment, MRI/optical multimodal imaging, and as mediators in various therapeutic processes. The optimization of these properties through material parameters adjustment paves the way for their use in enhanced cancer treatment modalities (D. Shi et al., 2015).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound.
Direcciones Futuras
The future directions or potential applications of this compound are not specified in the search results.
Please note that this is a very specific and technical compound, and detailed information might not be readily available or could be under proprietary control. For more detailed information, it would be best to refer to scientific literature or reach out to suppliers or researchers in this field. I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N4O3.C7H7O.2ClH.Fe/c1-46-30-12-4-25(5-13-30)39-33-18-10-28(42-33)24-29-11-19-34(43-29)40(26-6-14-31(47-2)15-7-26)36-21-23-38(45-36)41(37-22-20-35(39)44-37)27-8-16-32(48-3)17-9-27;1-8-7-5-3-2-4-6-7;;;/h4-24,42-43H,1-3H3;3-6H,1H3;2*1H;/q;-1;;;+3/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOPIALJZKUWLE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[C-]C=C1.COC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N3.[Cl-].[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H39Cl2FeN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



